molecular formula C11H14O3S B12228046 2-(Ethylthio)-4,5-dimethoxybenzaldehyde

2-(Ethylthio)-4,5-dimethoxybenzaldehyde

Cat. No.: B12228046
M. Wt: 226.29 g/mol
InChI Key: BXQMFAOHPXIZGX-UHFFFAOYSA-N
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Description

2-(Ethylthio)-4,5-dimethoxybenzaldehyde is an organic compound characterized by the presence of an ethylthio group and two methoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylthio)-4,5-dimethoxybenzaldehyde typically involves the introduction of the ethylthio group and methoxy groups onto a benzaldehyde framework. One common method involves the reaction of 4,5-dimethoxybenzaldehyde with an ethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylthio)-4,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethylthio and methoxy groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: 2-(Ethylthio)-4,5-dimethoxybenzoic acid.

    Reduction: 2-(Ethylthio)-4,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-4,5-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

    2-(Phenylthio)-4,5-dimethoxybenzaldehyde: Similar structure but with a phenylthio group instead of an ethylthio group.

    4,5-Dimethoxybenzaldehyde: Lacks the ethylthio group, making it less versatile in certain reactions.

    2-(Methylthio)-4,5-dimethoxybenzaldehyde: Contains a methylthio group, which may alter its reactivity and applications.

Uniqueness: 2-(Ethylthio)-4,5-dimethoxybenzaldehyde is unique due to the presence of the ethylthio group, which can enhance its reactivity and potential applications compared to its analogs. The combination of ethylthio and methoxy groups provides a versatile platform for further chemical modifications and functionalization.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-ethylsulfanyl-4,5-dimethoxybenzaldehyde

InChI

InChI=1S/C11H14O3S/c1-4-15-11-6-10(14-3)9(13-2)5-8(11)7-12/h5-7H,4H2,1-3H3

InChI Key

BXQMFAOHPXIZGX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1C=O)OC)OC

Origin of Product

United States

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